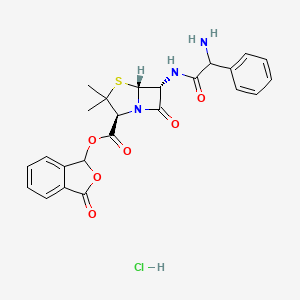
磺胺脲
描述
科学研究应用
磺胺脲衍生物的酶抑制
磺胺脲及其衍生物在抑制各种酶方面表现出显着的潜力,具有治疗意义。磺酰胺类抑制剂已被设计为靶向多种酶,包括碳酸酐酶、天冬氨酸蛋白酶(如 HIV-1 蛋白酶和 γ-分泌酶)、丝氨酸蛋白酶(如弹性蛋白酶和凝血酶)和金属蛋白酶(例如基质金属蛋白酶)。这些抑制剂通常对它们的靶酶表现出低纳摩尔亲和力,磺酰胺部分在它们的结合中起着至关重要的作用这些酶的活性位点。这种相互作用可能涉及直接配位到金属酶中的金属离子或在 HIV 蛋白酶抑制剂的情况下取代催化必需的水分子。磺酰胺基序的固有特性也有助于这些类药物化合物的理想理化特性,如增强的水溶性和更好的生物利用度 (Winum 等,2006).
抗惊厥活性
磺酰胺类药物因其抗惊厥特性而受到研究,氨基酸衍生的磺酰胺类药物在低剂量下抑制电惊厥(MES 试验)中的惊厥方面显示出有希望的结果。这证实了磺酰胺结构作为新型抗癫痫药物的潜力 (Gavernet 等,2009).
抗癌活性
磺酰胺衍生物也因其抗癌活性而被探索。合成对称和不对称环状磺酰胺化合物并针对一组 60 个人类肿瘤细胞系进行了评估,表现出对乳腺癌 (MDA-MB-468) 等的抑制作用。进一步的研究表明,这些化合物可以抑制肺癌细胞的增殖并诱导细胞凋亡,表明它们作为新型抗癌剂的潜力 (Jun 等,2021).
广谱抗菌活性
磺酰胺化合物以其广谱抗菌活性而闻名。由于磺胺类药物对多种细菌感染有效,因此研究一直专注于将磺胺类药物开发为药物。该领域的进展突显了磺酰胺化合物在满足对新型抗菌、抗真菌、抗病毒、抗寄生虫和抗结核药物的需求方面的重要性,突出了它们在药物化学中的多功能性和广泛适用性 (周成和,2010).
作用机制
Target of Action
Sulfacarbamide, also known as Sulfacetamide, primarily targets bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth . It acts as a competitive inhibitor of PABA, thereby disrupting the synthesis of folic acid, which is crucial for bacterial survival .
Mode of Action
Sulfacarbamide’s mode of action involves competitive inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme typically uses PABA for synthesizing the necessary folic acid . By inhibiting this enzyme, Sulfacarbamide prevents the inclusion of PABA in Dihydrofolic acid, leading to a disruption in the synthesis of tetrahydrofolic acid .
Biochemical Pathways
The primary biochemical pathway affected by Sulfacarbamide is the folic acid metabolism cycle . By acting as a competitive inhibitor of PABA, Sulfacarbamide disrupts the synthesis of folic acid, a critical component in bacterial DNA replication and cell division . This disruption leads to a bacteriostatic effect, inhibiting bacterial growth .
Pharmacokinetics
Sulfacarbamide, like most sulfonamides, is readily absorbed orally . Parenteral administration can be challenging, as the soluble sulfonamide salts are highly alkaline and irritating to the tissues . The sulfonamides are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The serum or plasma half-life of Sulfacarbamide is approximately 3.1 hours .
Result of Action
The primary result of Sulfacarbamide’s action is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, Sulfacarbamide prevents bacterial DNA replication and cell division, leading to a bacteriostatic effect . This makes it an effective antimicrobial agent.
Action Environment
The action of Sulfacarbamide can be influenced by various environmental factors. For instance, its absorption and distribution can be affected by the pH of the environment . Additionally, its antibacterial action can be inhibited by pus . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of Sulfacarbamide.
属性
IUPAC Name |
(4-aminophenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h1-4H,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAKABMNNSMCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046425 | |
| Record name | Sulfacarbamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfacarbamide | |
CAS RN |
547-44-4 | |
| Record name | Sulfacarbamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfacarbamide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfacarbamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfacarbamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfacarbamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfacarbamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFACARBAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CD25Z4QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How well does sulfacarbamide penetrate into skin blister fluid compared to other sulfonamides?
A1: Sulfacarbamide demonstrates a high penetration rate into skin blister fluid. Studies comparing various sulfonamides found that sulfacarbamide, along with sulfadiazine and trimethoprim, achieved the highest concentrations in blister fluid. [, ] Notably, during treatment, sulfacarbamide consistently reached blister fluid concentrations surpassing 50% of the corresponding serum levels. [] This suggests its potential effectiveness in treating skin and soft tissue infections.
Q2: Is there a relationship between the physicochemical properties of sulfonamides and their ability to penetrate into blister fluid?
A2: Research indicates a strong correlation between serum protein binding, pKa values, and the capacity of sulfonamides to permeate blister fluid. [] This suggests that these physicochemical properties play a crucial role in determining the distribution and efficacy of sulfonamides in treating infections, particularly those affecting tissues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



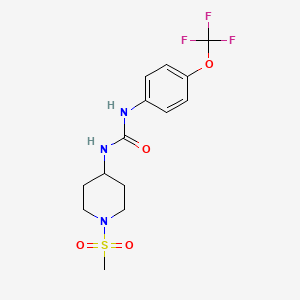
![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)
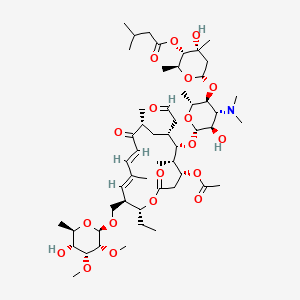
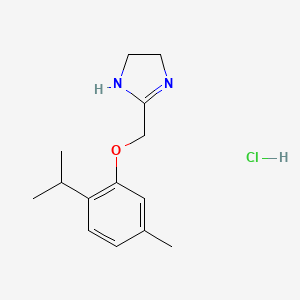
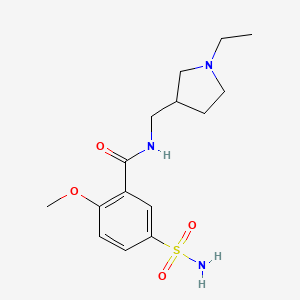
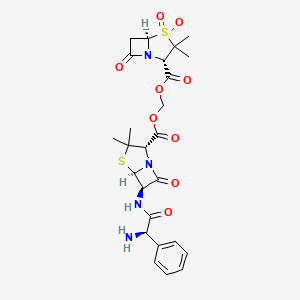
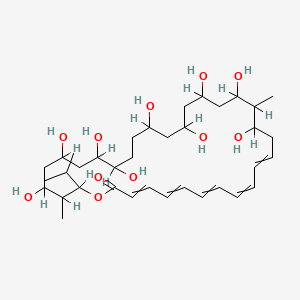


![(2S,3S)-2-(dimethylamino)-N-[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methylpentanamide](/img/structure/B1682575.png)
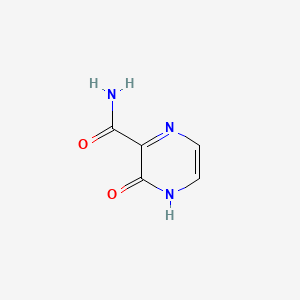
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)

